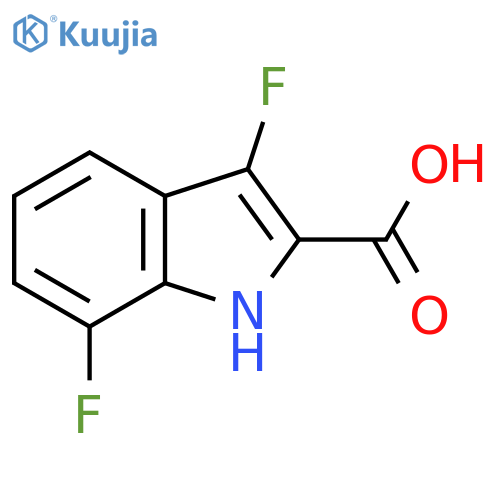

Cas no 2121801-72-5 (1H-Indole-2-carboxylic acid, 3,7-difluoro-)

2121801-72-5 structure

商品名:1H-Indole-2-carboxylic acid, 3,7-difluoro-

CAS番号:2121801-72-5

MF:C9H5F2NO2

メガワット:197.138309240341

CID:5797740

1H-Indole-2-carboxylic acid, 3,7-difluoro- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carboxylic acid, 3,7-difluoro-

-

- インチ: 1S/C9H5F2NO2/c10-5-3-1-2-4-6(11)8(9(13)14)12-7(4)5/h1-3,12H,(H,13,14)

- InChIKey: ZJIKLXZQFKLLNC-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2F)C(F)=C1C(O)=O

じっけんとくせい

- 密度みつど: 1.605±0.06 g/cm3(Predicted)

- ふってん: 414.1±40.0 °C(Predicted)

- 酸性度係数(pKa): 3.32±0.30(Predicted)

1H-Indole-2-carboxylic acid, 3,7-difluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6476883-5.0g |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95.0% | 5.0g |

$7961.0 | 2025-03-15 | |

| Enamine | EN300-6476883-1.0g |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95.0% | 1.0g |

$2745.0 | 2025-03-15 | |

| Enamine | EN300-6476883-2.5g |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95.0% | 2.5g |

$5380.0 | 2025-03-15 | |

| 1PlusChem | 1P01ELKY-5g |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95% | 5g |

$9902.00 | 2023-12-19 | |

| 1PlusChem | 1P01ELKY-500mg |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95% | 500mg |

$2709.00 | 2023-12-19 | |

| Enamine | EN300-6476883-0.25g |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95.0% | 0.25g |

$1359.0 | 2025-03-15 | |

| Enamine | EN300-6476883-10.0g |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95.0% | 10.0g |

$11805.0 | 2025-03-15 | |

| Enamine | EN300-6476883-0.05g |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95.0% | 0.05g |

$729.0 | 2025-03-15 | |

| 1PlusChem | 1P01ELKY-250mg |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95% | 250mg |

$1742.00 | 2023-12-19 | |

| 1PlusChem | 1P01ELKY-1g |

3,7-difluoro-1H-indole-2-carboxylic acid |

2121801-72-5 | 95% | 1g |

$3455.00 | 2023-12-19 |

1H-Indole-2-carboxylic acid, 3,7-difluoro- 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

2121801-72-5 (1H-Indole-2-carboxylic acid, 3,7-difluoro-) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量